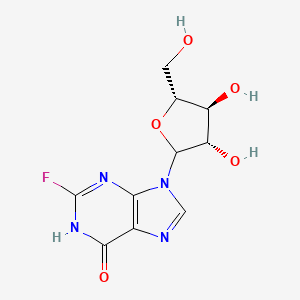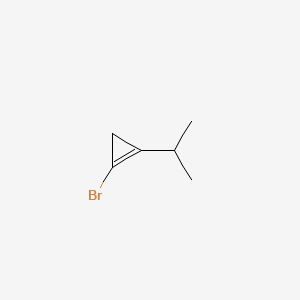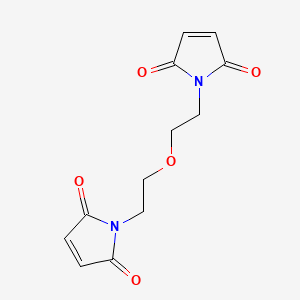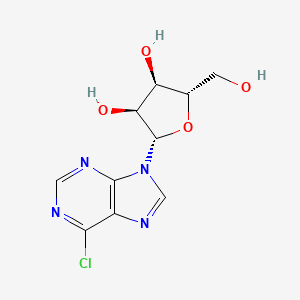
1,2-Dihydropyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydropyridin-5-amine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are well-known for their biological properties and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydropyridin-5-amine can be synthesized through various methods. One common approach involves the dearomatization of pyridines using amine borane as a reducing agent. This method is advantageous due to its mild reaction conditions and high selectivity . Another method involves the electrochemical synthesis from piperidines, which allows for regioselective introduction of substituents .
Industrial Production Methods
Industrial production of this compound often utilizes the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia, followed by oxidation to yield the desired dihydropyridine derivative .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydropyridin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of various substituents at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Amine borane and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Pyridine-3,5-dicarboxylates.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines.
Aplicaciones Científicas De Investigación
1,2-Dihydropyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological oxidation-reduction reactions.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of natural products and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1,2-dihydropyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a calcium channel blocker, similar to other dihydropyridines, by binding to and blocking voltage-gated L-type calcium channels. This results in vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
1,2-Dihydropyridin-5-amine can be compared with other dihydropyridine derivatives such as 1,4-dihydropyridine. While both share similar structural features, this compound is unique due to its specific substitution pattern and potential for regioselective synthesis . Similar compounds include:
1,4-Dihydropyridine: Known for its role in calcium channel blockers like nifedipine.
Tetrahydropyridine: Studied for its biological activities and synthetic applications.
Propiedades
Fórmula molecular |
C5H8N2 |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
1,2-dihydropyridin-5-amine |
InChI |
InChI=1S/C5H8N2/c6-5-2-1-3-7-4-5/h1-2,4,7H,3,6H2 |
Clave InChI |
SWGVOYYOUNNVQM-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)


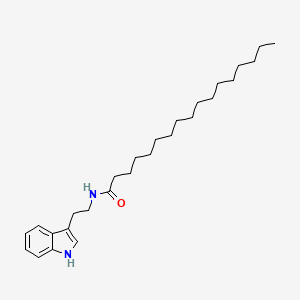

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
